molecular formula C9H7BrO B3031416 1-Bromo-4-(prop-2-yn-1-yloxy)benzene CAS No. 33133-45-8

1-Bromo-4-(prop-2-yn-1-yloxy)benzene

Cat. No.: B3031416
CAS No.: 33133-45-8
M. Wt: 211.05 g/mol
InChI Key: CNMUGKCHFFQLEP-UHFFFAOYSA-N
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Description

1-Bromo-4-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H7BrO It is a brominated derivative of phenol, where the bromine atom is attached to the benzene ring, and a prop-2-yn-1-yloxy group is attached to the para position relative to the bromine

Preparation Methods

The synthesis of 1-Bromo-4-(prop-2-yn-1-yloxy)benzene typically involves the reaction of 4-bromophenol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction proceeds via an S_N2 mechanism, where the phenoxide ion formed from 4-bromophenol attacks the carbon atom of propargyl bromide, resulting in the formation of the desired product .

Reaction Conditions:

    Reactants: 4-bromophenol, propargyl bromide

    Base: Potassium carbonate (K2CO3)

    Solvent: Acetone

    Temperature: Room temperature to reflux conditions

    Yield: Moderate to high (53-85%)

Chemical Reactions Analysis

1-Bromo-4-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), mild heating

    Oxidation: Oxidizing agents (e.g., KMnO4, PCC), solvents (e.g., dichloromethane)

    Reduction: Hydrogen gas, palladium or platinum catalysts, solvents (e.g., ethanol)

Major Products:

  • Substituted benzene derivatives
  • Carbonyl compounds
  • Reduced alkenes or alkanes

Scientific Research Applications

1-Bromo-4-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(prop-2-yn-1-yloxy)benzene depends on its specific application. In biological systems, it may exert its effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to inhibit urease enzyme activity, which is crucial for certain bacterial functions .

Molecular Targets and Pathways:

    Enzymes: Urease, other metabolic enzymes

    Pathways: Metabolic pathways involving enzyme inhibition

Comparison with Similar Compounds

1-Bromo-4-(prop-2-yn-1-yloxy)benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-bromo-4-prop-2-ynoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMUGKCHFFQLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438914
Record name 1-bromo-4-(prop-2-yn-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33133-45-8
Record name 1-bromo-4-(prop-2-yn-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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